2-(2-Bromophenyl)isoindole-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLWXRWKFBQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318982 | |
| Record name | 2-(2-bromophenyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19357-21-2 | |
| Record name | NSC338400 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-bromophenyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation of 2 2 Bromophenyl Isoindole 1,3 Dione and Analogues
Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR) for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 2-(2-Bromophenyl)isoindole-1,3-dione and related N-substituted phthalimides, the FT-IR spectrum is characterized by several key absorption bands.
The most prominent features in the FT-IR spectra of these compounds are the carbonyl (C=O) stretching vibrations of the imide ring. Typically, two distinct bands are observed for the imide carbonyls due to symmetric and asymmetric stretching modes. For N-substituted isoindole-1,3-diones, these bands commonly appear in the regions of 1701–1768 cm⁻¹ (asymmetric) and 1637–1720 cm⁻¹ (symmetric). nih.govrsc.org The aromatic C-H stretching vibrations are generally observed in the range of 2992–3067 cm⁻¹. nih.gov
Table 1: Characteristic FT-IR Absorption Bands for N-Substituted Phthalimide (B116566) Analogues
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | References |
| Imide C=O | Asymmetric Stretch | 1766 - 1768 | nih.gov |
| Imide C=O | Symmetric Stretch | 1709 - 1720 | nih.gov |
| Aromatic C-H | Stretch | 2992 - 3067 | nih.gov |
| C=C | Stretch | 1410 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy reveals the chemical environment and connectivity of protons in a molecule. In this compound, the aromatic protons of the phthalimide and the bromophenyl rings resonate in distinct regions of the spectrum.
The protons of the phthalimide moiety typically appear as a multiplet in the downfield region, generally between δ 7.7 and 8.0 ppm. rsc.orgmdpi.com The protons on the 2-bromophenyl substituent also resonate in the aromatic region, typically between δ 7.3 and 7.8 ppm. rsc.org The specific chemical shifts and coupling patterns of these protons are influenced by their relative positions and the electronic effects of the bromine atom and the phthalimide group. libretexts.orglibretexts.org The proximity to electronegative atoms and unsaturated groups generally causes a downfield shift (higher ppm values). libretexts.orgmsu.edustudypug.comopenstax.org
Table 2: ¹H NMR Chemical Shift Data for this compound
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Phthalimide Protons | 7.96 - 8.00 | m | rsc.org |
| Phthalimide Protons | 7.80 - 7.84 | m | rsc.org |
| Bromophenyl Proton | 7.75 (d, J=8.0 Hz) | d | rsc.org |
| Bromophenyl Proton | 7.48 (t, J=7.2 Hz) | t | rsc.org |
| Bromophenyl Proton | 7.36 (t, J=7.6 Hz) | t | rsc.org |
Note: In CDCl₃ solvent. m = multiplet, d = doublet, t = triplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. For this compound, the spectrum shows distinct signals for the carbonyl carbons, the aromatic carbons of the phthalimide ring, and the aromatic carbons of the bromophenyl substituent.
The carbonyl carbons of the imide group are typically the most downfield, appearing around δ 167 ppm. rsc.org The aromatic carbons of the phthalimide ring generally resonate between δ 124 and 135 ppm. The carbons of the bromophenyl ring also appear in the aromatic region, with their specific shifts influenced by the bromine substituent. The carbon attached to the bromine atom (C-Br) is typically found around δ 122 ppm.
Table 3: ¹³C NMR Chemical Shift Data for an Analogue, 2-(4-Bromophenyl)isoindoline-1,3-dione
| Carbon Environment | Chemical Shift (δ, ppm) | Reference |
| Imide C=O | 167.1 | |
| Aromatic C (Phthalimide) | 134.6 | |
| Aromatic C (Phthalimide) | 132.0 | |
| Aromatic C (Bromophenyl) | 132.4 | |
| Aromatic C (Bromophenyl) | 128.8 | |
| Aromatic C (Phthalimide) | 123.9 | |
| Aromatic C-Br (Bromophenyl) | 122.9 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (301.12 g/mol ). echemi.comepa.gov
The fragmentation of N-substituted phthalimides under mass spectrometric conditions often involves characteristic losses. Common fragmentation pathways for related compounds include the loss of CO, and for some derivatives, the cleavage of the bond between the nitrogen and the substituent. xml-journal.netresearchgate.net The fragmentation pattern can provide valuable confirmation of the compound's structure. chemguide.co.uklibretexts.org For instance, in related phthalate (B1215562) metabolites, characteristic fragment ions at m/z 147 and 121 have been observed. nih.gov
X-ray Diffraction Techniques for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For analogues of this compound, X-ray crystallography has revealed important structural details. rsc.orgchemrxiv.org For example, the crystal structure of 2-(2-bromoethyl)isoindoline-1,3-dione shows that the molecules are linked by intermolecular C—H···O hydrogen bonds, forming a three-dimensional network. researchgate.net The crystal packing is further stabilized by π–π stacking interactions between the benzene (B151609) and maleimide (B117702) rings. researchgate.net Such studies on related N-aryl phthalimides have confirmed the C-N axial stereochemistry. chemrxiv.org
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties Assessment
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The electronic structure of N-substituted phthalimides has been investigated using this technique. acs.orgnih.govcsu.edu.au
N-substituted isoindole-1,3-dione derivatives are known to be potential candidates for nonlinear optical (NLO) materials due to the presence of delocalized π-electrons. The UV-Vis spectra of these compounds, typically recorded in solvents like dichloromethane, can be used to determine their absorbance, transmittance, and optical band gap. The plausible photochemical and photophysical pathways are dependent on the substituents on the phthalimide ring, which is significant for their application in organic synthesis and photocatalysis. mtroyal.carsc.org
Reaction Mechanisms and Reactivity Profiles of Bromophenyl Substituted Isoindole 1,3 Diones
Nucleophilic Acyl Substitution Reactions at the Imide Carbonyl Centers
The two carbonyl carbons within the isoindole-1,3-dione (phthalimide) structure are electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the chemical transformations of the compound. The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. masterorganicchemistry.com A nucleophile first attacks the carbonyl carbon, leading to a tetrahedral intermediate. sketchy.comlibretexts.org Subsequently, this intermediate collapses, reforming the carbon-oxygen double bond and expelling a leaving group. libretexts.org
In the case of an N-substituted phthalimide (B116566) like 2-(2-Bromophenyl)isoindole-1,3-dione, the reaction outcome depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can induce the cleavage of one of the acyl-nitrogen bonds, leading to the opening of the five-membered imide ring. For example, hydrolysis with water or aminolysis with amines can open the ring to form a substituted phthalamic acid derivative. msu.edulibretexts.org These reactions are essentially acyl transfer reactions where the acyl group is transferred from the imide nitrogen to the incoming nucleophile. libretexts.org
The reactivity of the imide carbonyls is influenced by the two adjacent carbonyl groups, which withdraw electron density from the nitrogen atom. This reduces the resonance stabilization typically seen in amides, making the carbonyl carbons more electrophilic than those in simple amides but generally less reactive than those in acid anhydrides or acid chlorides. msu.edu
| Nucleophile (Nuc-H) | Reaction Type | Product Structure |
| H₂O (Water) | Hydrolysis | 2-((2-Bromophenyl)carbamoyl)benzoic acid |
| R-OH (Alcohol) | Alcoholysis | 2-Alkyl 1-((2-bromophenyl)carbamoyl)benzoate |
| R-NH₂ (Primary Amine) | Aminolysis | N-Alkyl-2-((2-bromophenyl)carbamoyl)benzamide |
Electrophilic Aromatic Substitution on the Bromophenyl Moiety and Isoindole Core
Electrophilic aromatic substitution (EAS) can occur on either the bromophenyl ring or the benzene (B151609) ring of the isoindole core. The regiochemical outcome is dictated by the directing effects of the existing substituents.
Isoindole Core: The phthalimido group is strongly deactivating due to the two electron-withdrawing carbonyl groups. Therefore, electrophilic substitution on this ring is generally disfavored.
Bromophenyl Moiety: This ring is substituted with two groups: the bromine atom and the phthalimido group, both of which are deactivating but ortho-, para-directing.
The bromo group directs incoming electrophiles to the positions ortho and para to itself.
The phthalimido group , attached via nitrogen, also acts as an ortho-, para-director.
| Reagent | Reaction Type | Potential Product(s) | Rationale |
| Br₂ / FeBr₃ or NBS | Bromination | 2-(2,4-Dibromophenyl)isoindole-1,3-dione | Substitution para to the existing bromine atom is electronically favored and sterically accessible. |
| HNO₃ / H₂SO₄ | Nitration | 2-(2-Bromo-4-nitrophenyl)isoindole-1,3-dione or 2-(2-Bromo-5-nitrophenyl)isoindole-1,3-dione | Nitration is directed primarily by the bromo and imide groups to available ortho/para positions. |
Cycloaddition Reactions in the Construction of Fused Heterocyclic Systems
The unsaturated components of this compound can participate in cycloaddition reactions, providing pathways to complex fused heterocyclic systems.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. youtube.com In this context, the maleimide-like substructure within the isoindole-1,3-dione core can act as an excellent dienophile ("diene-lover"). acs.org Its reactivity is enhanced by the two electron-withdrawing carbonyl groups. youtube.comlibretexts.org The reaction proceeds by combining the dienophile with a conjugated diene. For the reaction to be efficient, the diene is typically substituted with electron-donating groups, which raises the energy of its highest occupied molecular orbital (HOMO) to better match the energy of the dienophile's lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com These concerted reactions, which proceed through a cyclic transition state, are valuable for creating two carbon-carbon bonds simultaneously. youtube.com
| Diene | Dienophile | Reaction Type | Product |
| 1,3-Butadiene | This compound | [4+2] Cycloaddition | 2-(2-Bromophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
Intramolecular cascade reactions offer a powerful method for rapidly assembling complex molecular architectures. A hypothetical intramolecular azide-alkene cascade involving a derivative of this compound can be envisioned. This type of reaction typically involves a 1,3-dipolar cycloaddition between an azide (B81097) (the 1,3-dipole) and an alkene (the dipolarophile) tethered to the same molecule. researchgate.netuchicago.edu The initial cycloaddition forms an unstable triazoline ring, which can lose a molecule of nitrogen (N₂) to generate an imine or other reactive intermediates, leading to further cyclizations and the formation of intricate nitrogen-containing heterocycles. researchgate.net
For this to occur with the target compound, it would first need to be functionalized to contain both an azide and an alkene group in a suitable proximity, for instance, by modifying the bromophenyl ring.
| Hypothetical Starting Material | Reaction Type | Key Steps | Potential Final Product Core |
| 2-(2-Azido-6-(allyloxy)phenyl)isoindole-1,3-dione | Intramolecular Azide-Alkene Cascade | 1. Intramolecular 1,3-dipolar cycloaddition. 2. Expulsion of N₂ from triazoline intermediate. 3. Subsequent intramolecular cyclization. | Fused polycyclic isoindole system |
Regioselectivity and Stereoselectivity in Synthetic Transformations
Control over regioselectivity (where a reaction occurs) and stereoselectivity (the 3D arrangement of the product) is paramount in synthesis.
Regioselectivity: In the electrophilic aromatic substitution of the bromophenyl ring, the position of the new substituent is governed by the directing effects of the bromo and imide groups, as detailed in section 4.2. In 1,3-dipolar cycloaddition reactions, the regiochemistry is controlled by the frontier molecular orbital (HOMO-LUMO) interactions between the dipole and the dipolarophile. nih.gov
Stereoselectivity: Diels-Alder reactions are highly stereospecific. The stereochemistry of the dienophile is retained in the product. youtube.com Furthermore, when a cyclic diene reacts, there is often a preference for the formation of the endo product over the exo product, a phenomenon known as the "endo rule." libretexts.org This preference arises from favorable secondary orbital interactions in the transition state.
| Reaction Type | Selectivity Principle | Preferred Outcome |
| Electrophilic Aromatic Substitution | Electronic & Steric Effects | Substitution at positions para to the existing Br or N-imide substituents. |
| Diels-Alder Reaction | Endo Rule | The endo adduct is typically the major product due to secondary orbital overlap in the transition state. |
Comparative Reactivity with Other Carboxylic Acid Derivatives in Synthetic Applications
The reactivity of the imide functional group in this compound can be compared to other common carboxylic acid derivatives. The general order of reactivity toward nucleophilic acyl substitution is a cornerstone of organic chemistry. youtube.comyoutube.com
Most Reactive → Least Reactive Acid Chlorides > Acid Anhydrides > Thioesters > Esters ≈ Carboxylic Acids > Imides > Amides > Carboxylates msu.eduyoutube.comlibretexts.orglibretexts.org
This trend is explained by the stability of the leaving group; the weaker the basicity of the leaving group, the more reactive the acyl compound. sketchy.comlibretexts.org
Imides vs. Amides: Imides are generally more reactive than amides. In an amide, the nitrogen's lone pair of electrons is delocalized across one carbonyl group. In an imide, the lone pair is delocalized over two carbonyl groups, making it less available to donate to either one. This results in the imide's carbonyl carbons being more electrophilic and the nitrogen being a better leaving group compared to an amide. msu.edu
Imides vs. Anhydrides/Esters: Imides are less reactive than acid anhydrides and esters. The leaving group from an anhydride (B1165640) is a carboxylate, and from an ester is an alkoxide. Both are generally better leaving groups than the amide-like anion that would depart from an imide. youtube.com
This intermediate reactivity makes N-substituted phthalimides like the title compound robust and stable, yet capable of undergoing specific transformations like ring-opening under forcing conditions or acting as effective dienophiles in cycloaddition reactions.
| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity | Reason for Reactivity |
| Acid Chloride (R-COCl) | Cl⁻ | Very High | Chloride is an excellent leaving group (very weak base). |
| Acid Anhydride (R-COOCO-R) | R-COO⁻ | High | Carboxylate is a good, resonance-stabilized leaving group. youtube.com |
| Ester (R-COOR') | R'O⁻ | Moderate | Alkoxide is a moderately good leaving group. |
| Imide (e.g., Phthalimide) | Phthalimido Anion | Moderate-Low | The leaving group is stabilized by two carbonyls but is more basic than those of esters or anhydrides. |
| Amide (R-CONH₂) | NH₂⁻ | Low | Amide ion is a very poor leaving group (strong base). msu.edu |
Advanced Computational and Theoretical Investigations of 2 2 Bromophenyl Isoindole 1,3 Dione
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to solve the Schrödinger equation in a computationally efficient manner. For derivatives of N-phenylphthalimide, DFT methods are employed to optimize the molecular geometry and to predict a range of electronic properties.
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests a more reactive molecule, prone to electronic transitions.
In substituted N-phenylphthalimides, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the phthalimide (B116566) moiety. For 2-(2-Bromophenyl)isoindole-1,3-dione, it is anticipated that the HOMO would reside primarily on the bromophenyl ring, and the LUMO on the isoindole-1,3-dione core. The energy gap is expected to be influenced by the position of the bromine atom. Theoretical studies on similar compounds suggest that the HOMO-LUMO gap would indicate a stable yet reactive molecule, capable of participating in charge transfer interactions.
Table 1: Predicted Frontier Molecular Orbital Energies for Phenyl-Substituted Isoindoline-1,3-diones
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-Phenylphthalimide | -6.5 | -1.8 | 4.7 |
| N-(4-Chlorophenyl)phthalimide | -6.7 | -2.0 | 4.7 |
| N-(4-Nitrophenyl)phthalimide | -7.2 | -2.8 | 4.4 |
| This compound (Predicted) | -6.6 to -6.8 | -1.9 to -2.1 | 4.5 to 4.7 |
Note: The values for this compound are predictive and based on trends observed in related halogenated N-phenylphthalimides.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For this compound, the MEP surface is expected to show the most negative potential (red) around the carbonyl oxygen atoms of the isoindole-1,3-dione ring, making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the phenyl ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The bromine atom, with its electron-withdrawing nature, would also influence the charge distribution, creating a region of slightly positive potential around it.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.gov It examines charge transfer interactions, hyperconjugative effects, and the hybridization of atoms. nih.gov In NBO analysis, the stabilization energy E(2) associated with the interaction between a donor NBO and an acceptor NBO is calculated, with higher E(2) values indicating stronger interactions.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO properties of a molecule are related to its hyperpolarizability (β), which can be calculated using computational methods. Molecules with large dipole moments and significant charge transfer characteristics often exhibit high hyperpolarizability.
Theoretical studies on related organic compounds suggest that N-substituted phthalimides can possess significant NLO properties. The presence of the electron-withdrawing bromine atom and the extended π-conjugated system in this compound could lead to a considerable first hyperpolarizability. Calculations would likely show a non-zero β value, indicating its potential as an NLO material.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the packing of molecules in the crystalline state and their macroscopic properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis provides a graphical representation of the intermolecular interactions in a crystal. The surface is generated based on the electron distribution of the molecule, and the distance from the surface to the nearest atom in a neighboring molecule (de) and the distance from the surface to the nearest atom within the molecule itself (di) are mapped onto the surface.
The 2D fingerprint plot is a histogram of the (di, de) pairs, which provides a quantitative summary of the intermolecular contacts. nih.gov Different types of interactions, such as H···H, C···H, and Br···H contacts, appear as distinct features in the fingerprint plot.
For this compound, Hirshfeld surface analysis is expected to reveal a variety of intermolecular interactions. The most significant contributions would likely come from H···H contacts, reflecting the high abundance of hydrogen atoms in the molecule. C-H···π interactions between the phenyl rings of adjacent molecules are also expected to play a crucial role in the crystal packing. Furthermore, the bromine atom would likely participate in halogen bonding (Br···O or Br···π interactions), which would be visible as characteristic spikes in the 2D fingerprint plot.
Reduced Density Gradient (RDG) Analysis of Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a powerful computational method used to visualize and characterize non-covalent interactions (NCIs) in chemical systems. wikipedia.org This technique is founded on the relationship between the electron density (ρ) and the reduced density gradient (s). wikipedia.orgmdpi.com Regions of low electron density and low RDG values are indicative of non-covalent interactions. wikipedia.org
The analysis generates three-dimensional isosurfaces within a molecule, which are color-coded to define the nature and strength of the interactions. researchgate.net
Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green surfaces represent weak, delocalized interactions, characteristic of van der Waals forces.
Red surfaces signify strong repulsive interactions, often found in sterically crowded regions or between rings. mdpi.comresearchgate.net
The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix helps to distinguish between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions. wikipedia.orgmdpi.com For this compound, RDG analysis would map the intramolecular interactions, particularly between the bromophenyl ring and the isoindole-1,3-dione core. This would allow for the identification of potential hydrogen bonds and steric clashes that dictate the molecule's preferred conformation. While specific RDG studies on this compound are not prevalent, the methodology provides a framework for understanding its non-covalent interaction profile.
Table 1: Representative Data from a Hypothetical RDG Analysis This table illustrates the type of information that would be obtained from an RDG analysis of this compound.
| Interaction Type | Sign of λ₂ | Color Code | Location in Molecule |
| Strong Attraction (e.g., Hydrogen Bond) | Negative | Blue | Between carbonyl oxygen and a phenyl hydrogen |
| Weak van der Waals | Near Zero | Green | Across the planar surfaces of the aromatic rings |
| Strong Repulsion (Steric Clash) | Positive | Red | Between sterically hindered atoms |
Conformational Analysis and Dynamic Behavior
Molecular Conformational Studies
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational variable is the dihedral angle defined by the plane of the bromophenyl ring relative to the plane of the isoindole-1,3-dione system.
Computational studies on structurally related molecules provide insight into the likely conformational behavior. For instance, studies on other isoindoline (B1297411) derivatives reveal distinct dihedral angles between ring systems, which are stabilized by various intramolecular interactions. nih.gov Similarly, analyses of bromo-substituted compounds have shown how different side chains can adopt specific gauche or anti conformations. researchgate.net In the case of this compound, the rotation around the C-N bond would be influenced by the steric hindrance imposed by the bromine atom and the carbonyl groups, leading to one or more low-energy, preferred conformations.
Table 2: Key Conformational Parameters for Investigation This table outlines the primary geometric parameters that would be the focus of a conformational study on this compound.
| Parameter | Description | Expected Influence on Conformation |
| Dihedral Angle (C-C-N-C) | The angle between the bromophenyl ring and the isoindole-1,3-dione ring system. | Defines the primary conformers and is governed by steric and electronic effects. |
| Bond Lengths | Distances between atoms (e.g., C-N, C-Br). | May vary slightly between different conformers due to changes in electronic distribution. |
| Bond Angles | Angles within the molecular structure (e.g., C-N-C). | Can be distorted from ideal values to relieve steric strain in certain conformations. |
Thermodynamic and Stability Assessments of Isomeric Forms
To quantify the relative stability of the different conformers of this compound, thermodynamic assessments are performed using computational chemistry. These calculations, often employing Density Functional Theory (DFT), determine the key thermodynamic properties for each potential conformer.
The most stable isomeric form is the one that possesses the lowest Gibbs free energy (G). The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) are calculated for all identified conformers relative to the most stable one. These values reveal the energetic landscape of the molecule, indicating the energy barriers to rotation between conformers and the equilibrium population of each form at a given temperature. The stability is a direct consequence of the balance between stabilizing forces (like van der Waals interactions) and destabilizing forces (like steric repulsion), which are identified in the RDG analysis.
Table 3: Illustrative Thermodynamic Data for Conformational Isomers This table provides a hypothetical example of the data used to assess the relative stability of different conformers of this compound, based on the key dihedral angle.
| Conformer (Dihedral Angle) | Relative Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Stability |
| Conformer A (~45°) | 1.5 | 1.4 | 1.6 | Less Stable |
| Conformer B (~90°) | 0.0 | 0.0 | 0.0 | Most Stable |
| Conformer C (~135°) | 2.1 | 2.0 | 2.2 | Least Stable |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(2-bromophenyl)isoindole-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like 2-(4-bromophenyl)isoindoline-1,3-dione (yield: 71%) are prepared by reacting phthalic anhydride derivatives with brominated aryl amines under reflux in polar aprotic solvents (e.g., CHCl₃ or EtOAc/hexane mixtures). Crystallization in chloroform or methanol is critical for purification, with yields influenced by substituent electronic effects (electron-withdrawing groups like nitro reduce yields, while halogens like Cl or F improve them) .
Q. How are structural characterization techniques (e.g., NMR, IR) applied to confirm the identity of this compound?
- Methodological Answer : Key spectral markers include:
- ¹H NMR : Aromatic protons appear as distinct multiplets (δ 7.6–8.0 ppm), with coupling constants (e.g., J = 5.4–8.7 Hz) confirming substitution patterns .
- IR : Strong C=O stretches at ~1715 cm⁻¹ (phthalimide carbonyls) and C-Br vibrations at ~650 cm⁻¹ .
- 13C NMR : Carbonyl carbons resonate at ~166–167 ppm, while brominated aryl carbons show downfield shifts due to electronegativity .
Advanced Research Questions
Q. What strategies resolve discrepancies in elemental analysis data for brominated isoindole-dione derivatives?
- Methodological Answer : Minor deviations in C/H/N content (e.g., ±0.3%) often arise from hygroscopic intermediates or incomplete crystallization. To mitigate this:
- Use high-vacuum drying for precursors.
- Validate purity via HPLC or combustion analysis.
- Cross-check with high-resolution mass spectrometry (HRMS) for exact mass confirmation .
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Frontier orbitals : HOMO-LUMO gaps indicate electrophilic/nucleophilic sites (e.g., bromine as a leaving group).
- Molecular Electrostatic Potential (MEP) : Identifies regions prone to nucleophilic attack (e.g., carbonyl groups).
- Hirshfeld Surface Analysis : Maps intermolecular interactions for crystal engineering .
Q. What mechanistic insights explain the biological activity of isoindole-dione derivatives as enzyme inhibitors?
- Methodological Answer : Derivatives like 2-(3,4-dihydroisoquinolin-1-yl)isoindole-1,3-dione inhibit monoamine oxidase (MAO) and cholinesterase (ChE) via:
- Reversible binding : Phthalimide carbonyls form hydrogen bonds with catalytic residues (e.g., Tyr435 in MAO-B).
- Structure-activity relationships (SAR) : Bromine enhances lipophilicity, improving blood-brain barrier penetration.
- Kinetic assays : Use Ellman’s method for ChE inhibition (IC₅₀ values) and fluorometric assays for MAO .
Q. How does X-ray crystallography elucidate the solid-state conformation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Dihedral angles : Between phthalimide and bromophenyl rings (e.g., ~75°), influencing π-π stacking.
- Packing motifs : Halogen bonding (C-Br⋯O=C) stabilizes crystal lattices.
- Data refinement : R factors < 0.06 ensure accuracy; programs like SHELX resolve disorder in flexible substituents .
Q. What synthetic challenges arise in derivatizing this compound for click chemistry applications?
- Methodological Answer : Incorporating triazole units via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) requires:
- Protecting groups : Phthalimide nitrogen must be functionalized post-synthesis to avoid side reactions.
- Solvent optimization : DMF/H₂O mixtures enhance regioselectivity.
- Purification : Column chromatography (silica gel, EtOAc/hexane) isolates triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
